molecular formula C6H3F3N2O3 B174664 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 117519-07-0

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B174664
CAS RN: 117519-07-0
M. Wt: 208.09 g/mol
InChI Key: CHBZJFQSBBRGKS-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, also known as 3-Nitro-6-trifluoromethylpyridin-2-one, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a trifluoromethylated nitro pyridinone derivative, and has been found to have several interesting properties, including its ability to act as a molecular switch and its potential as a reaction catalyst.

Scientific Research Applications

Magnetic Properties and Complex Synthesis

  • Spin Dynamics and Single-Molecule Magnet Behavior : Research involving lanthanide-radical systems, specifically with compounds like 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, has demonstrated significant potential in modulating spin dynamics. For instance, studies on ring-like compounds such as Ln(Phtfac)(3)(NITpPy) have shown ferromagnetic interactions and frequency-dependent magnetic susceptibilities, indicating single-molecule magnet behavior. This suggests potential applications in quantum computing and advanced magnetic materials (Mei et al., 2012).

  • Synthesis of Heterospin Complexes : Another study highlighted the synthesis of heterospin complexes based on lanthanides and pyridine biradicals. These complexes showed varying magnetic properties, depending on the interaction between the lanthanide ion and the nitronyl nitroxide radicals. Such research contributes to the understanding of molecular magnetism and its potential application in developing new magnetic materials (Zhou et al., 2015).

Structural Analysis and Crystallography

  • Crystal Structure and Coordination Geometry : Studies on compounds like bis(pyridin‐2‐ylmethano­lato‐κ2N,O)­bis­(tri­fluoro­acetato)­nickel(II) have provided insights into the crystal structures and coordination geometries of such complexes. Understanding these aspects is crucial in materials science and coordination chemistry, as it aids in the design of new compounds with desired physical and chemical properties (Bacsa et al., 2004).

Polymerization Catalysts

  • Catalysis in Polymer Synthesis : Research on neutral κ2-N,O-salicylaldiminato Ni(II) complexes, including derivatives of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, has explored their role as catalysts in ethylene polymerization. These studies contribute to the field of polymer chemistry by enabling the synthesis of high-molecular-weight polyethylene with specific characteristics (Osichow et al., 2013).

Magnetic Measurements and Electron-Withdrawing Substituents

  • Magnetic Properties in Nickel Complexes : Investigations into the role of electron-withdrawing substituents in neutral nickel(II) polymerization catalysts have provided valuable insights. Such studies are important for understanding how these substituents can influence the magnetic properties and catalytic behavior of nickel complexes (Antonov et al., 2016).

properties

IUPAC Name

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZJFQSBBRGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

To ethanol (1 L) was slowly added sodium metal (4.83 g, 0.21 mol). Once the metal had dissolved, nitroacetamide (21.8 g, 0.21 mol) and (2-ethyloxyvinyl) trifluoromethyl ketone (35 g, 0.21 mol) were added, and the suspension formed was heated at reflux for 16 hrs. The resulting mixture was acidified with aqueous hydrochloric acid (1 M) and concentrated in vacuo. The residue was taken up in ethyl acetate (1 L) and the solid formed removed by filtration. The filtrate was then concentrated and the residue purified by silica chromatography to give the product as an orange solid (25.9 g, 0.12 mol, 59% yield).
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods II

Procedure details

To a solution of 2-nitroacetamide ammonium salt (4 g, 33 mmol) in water (165 mL) was added piperidinium acetate (33 mmol) in water followed by slow addition of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (6.1 mL, 43 mmol) in MeOH (11 mL). The reaction was stirred for 2 h at room temperature and at reflux for 3 h. The reaction mixture was allowed to cool to 45° C. and aqueous HCl (1N) was added until the pH was acidic. After 1 h at room temperature, the reaction mixture was extracted with CH2Cl2 (3×). The combined organic layer was successively washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc, then EtOAC:MeOH, 9:1) to give 3-nitro-6-(trifluoromethyl)-2(1H)-pyridinone (2.7 g, 40% yield) as a yellow solid.
Name
2-nitroacetamide ammonium salt
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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